Mecoprop-trolamine
CAS No.: 97635-48-8
Cat. No.: VC17164834
Molecular Formula: C16H26ClNO6
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97635-48-8 |
|---|---|
| Molecular Formula | C16H26ClNO6 |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |
| Standard InChI | InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |
| Standard InChI Key | CDRNTSYQTIKJNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Mecoprop-trolamine is synthesized through the neutralization of mecoprop acid (C₁₀H₁₁ClO₃) with triethanolamine, yielding a water-soluble salt optimized for herbicidal formulations . The parent compound, mecoprop, exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-isomer (mecoprop-P) exhibiting herbicidal activity . The trolamine salt enhances solubility and stability, facilitating foliar absorption and systemic translocation in target plants.
Molecular Formula: C₁₀H₁₁ClO₃ · C₆H₁₅NO₃
Molecular Weight: 252.74 g/mol (mecoprop acid) + 149.19 g/mol (triethanolamine) = 401.93 g/mol
Structural Features: The anion retains the core 2-(4-chloro-2-methylphenoxy)propanoic acid structure, while the triethanolamine cation contributes three hydroxyl groups, enabling hydrogen bonding and hygroscopicity .
Synthesis and Industrial Applications
Synthesis Pathway
Mecoprop-trolamine is produced via a two-step process:
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Synthesis of Mecoprop Acid: Chlorination of o-cresol followed by etherification with 2-chloropropionic acid yields racemic mecoprop .
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Salt Formation: Reaction with triethanolamine in aqueous medium neutralizes the carboxylic acid group, forming the trolamine salt .
Historical Use in Herbicide Formulations
As a component of broad-spectrum herbicides like Trillion® , mecoprop-trolamine was applied at rates up to 0.55 kg/ha, often combined with 2,4-D and dicamba for synergistic effects . At CFB Gagetown, Canada, 50 kg of mecoprop (as various salts) treated 91 hectares in 1986 .
Physicochemical Properties
Table 1 summarizes key properties of mecoprop-trolamine derived from experimental data and analogous salts :
The high water solubility and low volatility favor environmental mobility, necessitating careful management to prevent groundwater contamination .
Toxicological Profile
Acute Toxicity
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Dermal LD₅₀ (Rabbits): >2,000 mg/kg
No acute mortality was observed in mammalian studies, aligning with the U.S. EPA’s Toxicity Class III designation .
Chronic and Subchronic Effects
Subchronic oral exposure in rodents induced dose-dependent hematological and renal changes:
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90-Day Rat Study:
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52-Week Dog Study:
Carcinogenicity and Mutagenicity
A 24-month rat carcinogenicity study found no significant tumor incidence, though female mice showed elevated liver adenomas at 1,000 mg/kg/day . The European Commission concluded mecoprop lacks genotoxic potential under standard use conditions .
Environmental Fate and Ecotoxicology
Degradation Pathways
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Photolysis: Rapid degradation in aqueous media (t₁/₂ <48 hr)
Major metabolites include 4-chloro-2-methylphenol and β-hydroxylated derivatives, which exhibit lower persistence .
Ecotoxicological Impacts
Regulatory Status and Risk Management
Global Regulatory Actions
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Canada: All racemic mecoprop formulations, including trolamine salts, were phased out by 2004 following PMRA re-evaluation .
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European Union: Mecoprop-P (active isomer) remains approved under Regulation (EC) No 1107/2009, with strict application limits .
Exposure Mitigation Strategies
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